![molecular formula C21H18N4O2S2 B2539569 1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one CAS No. 326025-31-4](/img/structure/B2539569.png)

1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

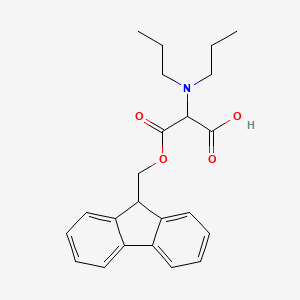

Description

Synthesis Analysis

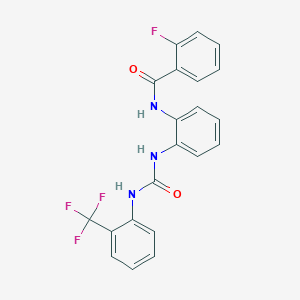

The synthesis of similar compounds involves various synthetic routes. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . These routes involve the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis

The molecular structure analysis of similar compounds shows that they have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .Chemical Reactions Analysis

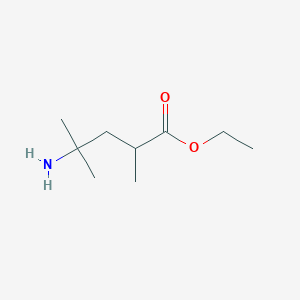

The chemical reactions of similar compounds involve interactions with a diversity of hydrazines or hydrazine hydrochlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the basic optical, electrochemical, and semiconductor properties of some compounds have been studied .Scientific Research Applications

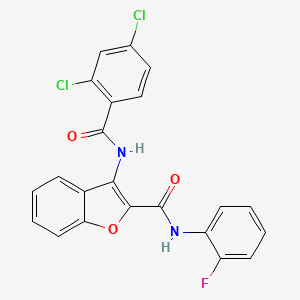

Chemical Synthesis and Reactivity

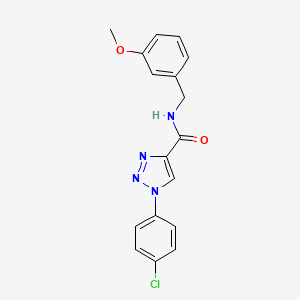

Compounds similar to "1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one" have been synthesized for various studies aiming to explore their chemical properties and reactivity. For instance, triazolobenzothiazoles and their derivatives have been synthesized through reactions involving hydrazonoyl halides and various other substrates. These synthetic approaches often target the creation of compounds with potential antimicrobial, antifungal, or anticonvulsant properties, reflecting the broad utility of these chemical frameworks in medicinal chemistry (Abdelhamid et al., 2000).

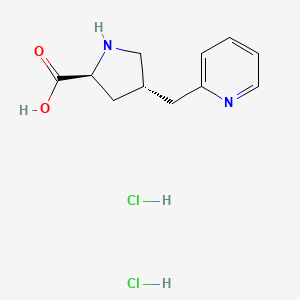

Biological Applications

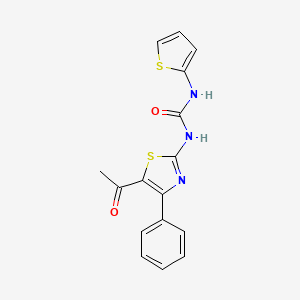

Derivatives of triazolobenzothiazoles have been studied extensively for their biological activities. For instance, some compounds have been investigated for their ability to inhibit human carbonic anhydrase isozymes, which play significant roles in various physiological processes including respiration and the regulation of pH in tissues (Alafeefy et al., 2015). Such studies underscore the potential of these compounds in designing inhibitors for enzymes implicated in disease states.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of triazolobenzothiazole derivatives have been a subject of interest in the search for new therapeutic agents. Compounds with these frameworks have been synthesized and evaluated for their activity against a range of pathogens, providing valuable insights into their potential as leads for the development of new antimicrobial and antifungal treatments (Kukreja et al., 2016).

Mechanism of Action

Target of Action

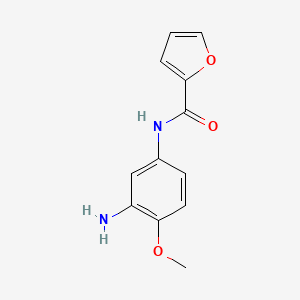

The primary target of 1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the biosynthesis of chorismate, a crucial precursor in the synthesis of aromatic amino acids in bacteria .

Biochemical Pathways

The inhibition of Shikimate dehydrogenase affects the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria . The disruption of this pathway leads to a deficiency in these essential amino acids, thereby inhibiting bacterial growth and proliferation .

Pharmacokinetics

The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to the compound , has been studied . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of the shikimate pathway . This makes the compound a potential candidate for the treatment of diseases caused by bacteria, such as tuberculosis .

Future Directions

properties

IUPAC Name |

1-benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c26-18(14-8-2-1-3-9-14)24-13-7-6-12-17(19(24)27)29-21-23-22-20-25(21)15-10-4-5-11-16(15)28-20/h1-5,8-11,17H,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRWIBMNOXQAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)SC2=NN=C3N2C4=CC=CC=C4S3)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2539494.png)

![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2539501.png)